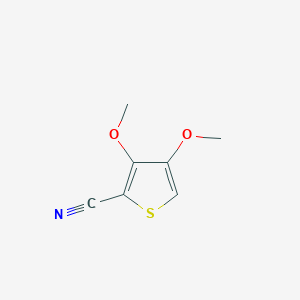

3,4-Dimethoxythiophene-2-carbonitrile

Description

Properties

IUPAC Name |

3,4-dimethoxythiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-9-5-4-11-6(3-8)7(5)10-2/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLNOLIWNBOSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Reactivity & Synthesis of 3,4-Dimethoxythiophene vs. 3,4-Dimethoxythiophene-2-carbonitrile

This is an in-depth technical guide comparing 3,4-Dimethoxythiophene (DMT) and its functionalized derivative, 3,4-Dimethoxythiophene-2-carbonitrile (DMT-CN) . This guide focuses on the electronic divergence between these two species and how that dictates their utility in organic electronics and medicinal chemistry.

Executive Summary: The Electronic "Tug-of-War"

The core distinction between 3,4-dimethoxythiophene (DMT) and 3,4-dimethoxythiophene-2-carbonitrile (DMT-CN) lies in the disruption of symmetry and electronic density.

-

DMT (The "Push-Push" System): A hyper-electron-rich monomer. The two methoxy groups at positions 3 and 4 donate electron density (

effect) into the ring, making positions 2 and 5 kinetically unstable and highly susceptible to oxidative polymerization (e.g., forming PEDOT derivatives). -

DMT-CN (The "Push-Pull" System): The introduction of a nitrile group at position 2 acts as a strong electron-withdrawing group (EWG,

). This creates a polarized system. The nitrile "pulls" electron density, stabilizing the ring against uncontrolled oxidation while directing regioselective chemistry to the remaining active site at position 5.

Electronic Landscape & Resonance

To understand the reactivity, we must visualize the electron distribution.

Molecular Orbital Theory Context

In DMT, the Highest Occupied Molecular Orbital (HOMO) is raised significantly by the oxygen lone pairs. This makes the molecule a potent nucleophile. In DMT-CN, the nitrile group lowers the HOMO energy, increasing oxidation potential and air stability.

Figure 1: Comparative electronic effects. The nitrile group in DMT-CN acts as a 'gatekeeper', modulating the excessive reactivity of the dimethoxy-thiophene core.

Physical & Chemical Properties Comparison

The following data consolidates physical parameters and reactivity indices.

| Property | 3,4-Dimethoxythiophene (DMT) | 3,4-Dimethoxythiophene-2-carbonitrile (DMT-CN) |

| CAS Number | 51792-34-8 | 2230798-73-7 |

| Molecular Weight | 144.19 g/mol | 169.20 g/mol |

| Physical State | Liquid / Low-Melting Solid | Solid (Predicted) |

| Melting Point | -20 °C | > 45 °C (Typical for nitrile derivatives) |

| Boiling Point | 100–102 °C (10 mmHg) | High Boiling / Decomposes |

| Electronic Nature | Electron-Rich (Donor) | Push-Pull (Donor-Acceptor) |

| Key Reactivity | Oxidative Polymerization (2,5-linkage) | Nucleophilic Attack (at CN) or EAS (at C5) |

| Storage | 2-8°C, Inert Atmosphere (Air Sensitive) | Room Temp, Desiccated |

Synthetic Pathways[1][2][3][4][5]

Synthesis of 3,4-Dimethoxythiophene (DMT)

The most robust route avoids the use of expensive metal catalysts, utilizing a ring-closure method described by Hellberg et al.

Protocol A: Thiodiacetate Ring Closure

-

Reagents: 2,3-dimethoxy-1,3-butadiene, Sulfur Dichloride (

). -

Conditions: Hexane, Room Temperature, 12h.

-

Mechanism: The diene undergoes a [4+1] cycloaddition with sulfur dichloride followed by elimination of HCl.

-

Yield: ~65-80%.

-

Critical Note:

must be freshly distilled. Old reagent leads to polychlorinated byproducts.

Synthesis of 3,4-Dimethoxythiophene-2-carbonitrile (DMT-CN)

Direct synthesis from DMT is preferred. Two primary routes exist: the classical Vilsmeier-Haack sequence and the modern Pd-catalyzed cyanation.

Protocol B: Palladium-Catalyzed Cyanation (Recommended) This method is superior for safety (avoids NaCN) and yield.

-

Precursor: 2-Bromo-3,4-dimethoxythiophene (Brominate DMT with NBS in DMF at 0°C).

-

Reagents:

(non-toxic cyanide source), -

Solvent: DMA (Dimethylacetamide).

-

Procedure:

Figure 2: Recommended synthetic workflow for converting DMT to DMT-CN via a brominated intermediate.

Reactivity Profiles: The Divergence

Electrophilic Aromatic Substitution (EAS)

-

DMT: Reacts violently. Vilsmeier-Haack formylation often requires low temperatures to prevent bis-formylation or polymerization.

-

DMT-CN: The nitrile deactivates position 2. This leaves Position 5 as the sole nucleophilic site.

-

Application: This allows for clean mono-functionalization (e.g., lithiation followed by quenching with an aldehyde) without protecting groups.

-

Polymerization Behavior

-

DMT: The precursor to PEDOT (if trans-etherified to EDOT) or Poly(3,4-dimethoxythiophene). It polymerizes through the 2,5-positions.

-

DMT-CN: Acts as a Chain Terminator or a specialized monomer for low-bandgap polymers. Because the 2-position is blocked, it cannot form a linear polymer chain unless the nitrile is part of the conjugation path (rare) or if the polymerization happens via the methoxy groups (unlikely).

-

Strategic Use: Copolymerizing DMT with small amounts of DMT-CN can control molecular weight or introduce specific anchor points for post-polymerization functionalization.

-

Nucleophilic Transformations (Unique to DMT-CN)

The nitrile group opens a new dimension of reactivity unavailable to the parent DMT:

-

Tetrazole Formation: Reaction with sodium azide (

) yields the tetrazole derivative—a bioisostere for carboxylic acids in drug design. -

Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid (DMT-COOH) or amide.

Applications in Drug Development & Materials[8]

Medicinal Chemistry

Thiophene rings are "privileged scaffolds." DMT-CN is a critical intermediate for:

-

Kinase Inhibitors: The 3,4-dimethoxy pattern mimics the dimethoxy-phenyl group found in inhibitors like Erlotinib, but with altered metabolic stability due to the thiophene sulfur.

-

Bioisosteres: Conversion of the nitrile to an amidine or tetrazole allows the molecule to bind to arginine residues in protein active sites.

Organic Electronics (OPV & OLEDs)

-

DMT: Used primarily to synthesize PEDOT , the gold standard for transparent conductive polymers.

-

DMT-CN: Used in Donor-Acceptor (D-A) Copolymers . The nitrile group lowers the LUMO level. When coupled with a strong donor (like DMT), it creates a "Push-Pull" polymer with a reduced bandgap, essential for harvesting near-IR light in organic solar cells.

References

-

Synthesis of DMT: Hellberg, J., et al. "Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT)."[3] Tetrahedron Letters, 2004.[4][5] Link

-

Cyanation Protocol: Schareina, T., et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides with Potassium Hexacyanoferrate(II)." Synlett, 2007. Link

-

Vilsmeier-Haack on Thiophenes: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier-Haack Reaction." Comprehensive Organic Synthesis, 1991. Link

-

Thiophenes in Med Chem: Kulshrestha, A., et al. "Thiophene: A Privileged Scaffold in Drug Discovery." Journal of Molecular Structure, 2022. Link

-

PEDOT Synthesis: Groenendaal, L., et al. "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials, 2000. Link

Sources

Foreword: The Strategic Advantage of 3,4-Alkoxy Substitution in Conjugated Polymers

An In-Depth Technical Guide to the Electronic Properties of 3,4-Dimethoxythiophene Derivatives

In the landscape of organic electronics, polythiophenes represent a cornerstone class of materials, celebrated for their environmental stability and versatile electronic properties. However, the strategic functionalization of the thiophene ring is paramount to unlocking their full potential. The introduction of electron-donating groups at the 3 and 4 positions dramatically alters the electronic landscape of the monomer and the resulting polymer. Specifically, 3,4-dialkoxy substitution, as seen in 3,4-dimethoxythiophene (DMT), provides a powerful tool for molecular engineering. The two methoxy groups exert a strong +M (mesomeric) effect, pushing electron density into the thiophene ring. This fundamental electronic perturbation results in a higher energy Highest Occupied Molecular Orbital (HOMO), which translates to a lower oxidation potential.[1] This seemingly simple modification has profound implications: it facilitates easier polymerization, enhances the stability of the oxidized (conducting) state, and provides a foundational building block for materials with tailored optoelectronic characteristics for applications ranging from electrochromic devices to photovoltaics.[2]

This guide provides a comprehensive technical exploration of the electronic properties of 3,4-dimethoxythiophene and its derivatives. We will dissect the theoretical underpinnings of its electronic structure, detail the experimental methodologies required for its characterization, and connect these fundamental properties to their performance in real-world applications.

Theoretical Foundations: Decoding the Electronic Structure

A robust understanding of a material's electronic behavior begins with its fundamental quantum mechanical properties. For conjugated systems like poly(3,4-dimethoxythiophene) (PDMT), Density Functional Theory (DFT) provides invaluable predictive insights into the energy levels that govern charge transport and optical transitions.[3]

The Inductive and Mesomeric Effects of Methoxy Groups

The electronic influence of the methoxy substituents is twofold. They possess an electron-withdrawing inductive effect (-I) due to the oxygen atom's high electronegativity, but this is overwhelmingly surpassed by their powerful electron-donating mesomeric effect (+M). This +M effect, arising from the lone pairs on the oxygen atoms, significantly increases the electron density within the π-conjugated system of the thiophene ring. The primary consequence is a destabilization (raising) of the HOMO level, making the molecule easier to oxidize. Concurrently, the Lowest Unoccupied Molecular Orbital (LUMO) is less affected, leading to a reduction in the HOMO-LUMO energy gap compared to unsubstituted thiophene.[4]

From Monomer to Polymer: The Evolution of Electronic Bands

As individual DMT monomers polymerize into oligomers and then into a long polymer chain, the discrete molecular orbitals of the monomer interact and split, eventually forming continuous energy bands. The HOMO levels of the individual units combine to form the valence band (the polymer's HOMO), while the LUMO levels form the conduction band (the polymer's LUMO).[3] The energy difference between the top of the valence band and the bottom of the conduction band defines the electronic band gap (E_g), a critical parameter that dictates the material's optical and electrical properties.

Computational Predictions with Density Functional Theory (DFT)

DFT calculations are instrumental in predicting the electronic properties of these materials before synthesis.[5] By solving the Kohn-Sham equations, we can approximate the energies of the frontier molecular orbitals.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| Thiophene (Monomer) | -6.89 | -0.75 | 6.14 | [4] |

| 3,4-Dibromothiophene | -7.02 | -1.54 | 5.48 | [4] |

| 3,4-Dimethoxythiophene (Monomer) | ~ -6.0 | ~ -0.5 | ~ 5.5 | Estimated based on donor effect |

| Terthiophene | -5.87 | -2.05 | 3.82 | [4] |

Note: Values for DMT are illustrative estimates based on the known electron-donating effects relative to published data for other thiophenes.

Synthesis and Polymerization: Creating the Active Material

The utility of DMT derivatives is realized through their polymerization into functional thin films or bulk materials. Electropolymerization is a particularly elegant and widely used technique for generating high-quality, uniform films directly onto a conductive substrate.[6][7]

Monomer Synthesis

A common and effective route to 3,4-dimethoxythiophene starts from 3,4-dibromothiophene. The synthesis involves a copper-catalyzed nucleophilic substitution reaction with sodium methoxide.[8]

Protocol: Synthesis of 3,4-Dimethoxythiophene [8]

-

Setup: To a dry, four-necked flask under an argon atmosphere, add sodium methoxide (21 g) and methanol (72 g). Stir at 70°C until fully dissolved.

-

Catalyst Addition: Add cuprous bromide (0.83 g) as a catalyst.

-

Reactant Addition: Slowly add 3,4-dibromothiophene (15 g) dropwise. The solution will typically change color from colorless to black.

-

Reaction: Heat the mixture to 97°C and reflux for approximately 5 hours. Monitor the disappearance of the starting material and intermediate (3-bromo-4-methoxythiophene) via gas chromatography.

-

Workup: After the reaction is complete, cool the mixture and add water. Filter the mixture and extract the crude product into toluene.

-

Purification: Wash the toluene layer with water and dry over anhydrous magnesium sulfate. Filter to remove the desiccant, concentrate the solution by rotary evaporation, and finally, purify the product by vacuum distillation to yield 3,4-dimethoxythiophene.

Electrochemical Polymerization (Electropolymerization)

Electropolymerization is the preferred method for creating thin, electroactive films for devices. The process involves the anodic oxidation of the monomer at an electrode surface. The monomer oxidizes to a radical cation, which then couples with another radical cation, eliminating two protons to reform the aromatic system and extend the polymer chain.[6] The resulting polymer film is deposited in its oxidized, conductive (doped) state.

Experimental Characterization of Electronic Properties

A combination of electrochemical and spectroscopic techniques is required to fully characterize the electronic properties of PDMT films.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for investigating the redox behavior of electroactive materials.[9] A potential is swept linearly between two vertices while the resulting current is measured. For a PDMT film, the resulting voltammogram reveals the potentials at which the polymer is oxidized (doped) and reduced (dedoped).

Causality Behind the Experiment: By applying a potential, we are directly modulating the energy levels of the working electrode relative to the polymer's HOMO. When the electrode's potential becomes sufficiently positive, it is energetically favorable for an electron to be removed from the polymer's HOMO, initiating oxidation. The onset potential of this oxidation wave (E_onset_ox) is a direct experimental measure that correlates strongly with the HOMO energy level of the material.[10] The stability of the material can be assessed by observing how the voltammogram changes over many cycles; a stable material will show minimal degradation in current response.[11][12]

Protocol: Cyclic Voltammetry of a PDMT Film

-

Preparation: Place a previously electropolymerized PDMT film on a working electrode (e.g., Platinum button or ITO-coated glass) into a three-electrode electrochemical cell. The cell should also contain a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., Pt wire).

-

Electrolyte: Fill the cell with a monomer-free electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile). Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Instrumentation: Connect the electrodes to a potentiostat.

-

Measurement: Set the potential window to scan from the neutral state (e.g., -0.4 V) to the oxidized state (e.g., +0.8 V) and back. A typical scan rate is 50-100 mV/s.

-

Data Acquisition: Record the current response as a function of the applied potential for multiple cycles to check for electrochemical stability.

-

Analysis: Determine the onset oxidation potential (E_onset_ox) by finding the intersection of the tangent to the baseline current and the tangent to the rising oxidation peak.

Representative Electrochemical Data for Thiophene Derivatives

| Polymer | E_onset_ox (V vs Ag/AgCl) | E_pa (V vs Ag/AgCl) | Stability |

| Poly(3-methylthiophene) | +0.59 | +0.66 | Good |

| Poly(3,4-dimethoxythiophene) | ~ +0.1 to +0.2 | ~ +0.4 | Excellent |

| Poly(3-bromo-4-methoxythiophene) | +1.68 | - | Moderate |

Note: Data is compiled and representative from multiple sources.[1][10] The lower oxidation potential for PDMT is a direct result of the electron-donating methoxy groups.

UV-Vis-NIR Spectroelectrochemistry

This powerful technique combines optical spectroscopy with electrochemistry. An absorption spectrum of the polymer film is recorded in situ as the potential is stepped or swept, allowing for direct correlation between the electronic state and the optical properties.[13]

Causality Behind the Experiment: The absorption of light corresponds to the excitation of an electron from an occupied state to an unoccupied state. In the neutral polymer, the lowest energy absorption is the π-π* transition, corresponding to an electron being promoted from the valence band to the conduction band. The onset energy of this absorption provides a direct measure of the optical band gap (E_g).[14] When the polymer is oxidized, new electronic states, known as polarons and bipolarons, are created within the band gap.[15] These new states allow for lower-energy optical transitions, resulting in the bleaching of the π-π* transition and the appearance of new absorption bands at longer wavelengths (in the visible and near-infrared regions).

Protocol: Spectroelectrochemistry of a PDMT Film

-

Setup: Use a thin, semi-transparent film of PDMT electropolymerized onto an ITO-coated glass slide as the working electrode. Place this in a specialized cuvette-cell designed for spectroelectrochemistry, along with reference and counter electrodes.

-

Instrumentation: Position the cell within the sample holder of a UV-Vis-NIR spectrophotometer. Connect the electrodes to a potentiostat.

-

Measurement (Neutral State): Apply a potential at which the polymer is fully neutral (e.g., -0.4 V) and record the full absorption spectrum. This spectrum will show the characteristic π-π* transition.

-

Measurement (Oxidized States): Incrementally step the potential to more positive values (e.g., 0 V, +0.2 V, +0.4 V, etc.), allowing the film to equilibrate at each potential before recording a new spectrum.

-

Analysis:

-

Band Gap (E_g): From the spectrum of the neutral state, determine the absorption edge (λ_edge) of the π-π* transition. Calculate the optical band gap using the formula: E_g (eV) = 1240 / λ_edge (nm).

-

Electrochromism: Observe the disappearance of the π-π* absorption band and the growth of new bands at longer wavelengths as the polymer is oxidized. This change in the absorption spectrum is responsible for the material's electrochromic behavior.[2]

-

Representative Optical Data for PDMT

| State | λ_max (π-π*) | λ_max (Polaron/Bipolaron) | Optical Band Gap (E_g) |

| Neutral | ~450-500 nm | N/A | ~2.0 - 2.2 eV |

| Oxidized | Bleached | ~700-900 nm and >1200 nm | N/A |

Note: Values are representative and compiled from studies on poly(3,4-alkoxythiophenes).[14][15]

Deriving the Electronic Band Structure

By integrating the data from CV and spectroelectrochemistry, we can construct a comprehensive energy level diagram for the material. This is a self-validating system: the electrochemical data provides the HOMO level, and the optical data provides the energy gap, which together define the LUMO level.

Workflow:

-

Estimate HOMO: Use the onset oxidation potential from CV. A common empirical formula relates this potential to the vacuum level, often using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal reference:

-

HOMO (eV) = -e [E_onset_ox (vs Fc/Fc+) + 4.8]

-

-

Determine E_g: Use the onset of absorption from the UV-Vis spectrum of the neutral film:

-

E_g (eV) = 1240 / λ_edge (nm)

-

-

Calculate LUMO: Determine the LUMO level from the HOMO and E_g:

-

LUMO (eV) = HOMO + E_g

-

Applications Driven by Electronic Properties

The unique electronic characteristics of 3,4-dimethoxythiophene derivatives make them highly suitable for a range of advanced applications.

-

Electrochromic Devices: The distinct and reversible color change between the neutral (colored) and oxidized (transmissive) states is the basis for their use in smart windows, displays, and mirrors.[2][13] The low oxidation potential of PDMT allows for low-voltage operation of these devices.

-

Conducting Polymers (Organic Electronics): In their doped state, PDMT films exhibit significant electrical conductivity. This property is leveraged in applications such as antistatic coatings, transparent electrodes, and as the hole transport layer in organic light-emitting diodes (OLEDs) and organic solar cells.[7][16]

-

Organic Photovoltaics (OPVs): The ability to tune the HOMO and LUMO levels through copolymerization makes DMT derivatives attractive as donor materials in OPV active layers.[17] A high HOMO level is desirable for achieving a good voltage match with common acceptor materials.

-

Biosensors: The electrochemical properties of PDMT films can be modulated by the binding of biological molecules, making them excellent platforms for electrochemical biosensors.[11][18]

Conclusion

3,4-dimethoxythiophene and its derivatives stand out as a versatile and powerful class of materials in the field of organic electronics. The strategic placement of electron-donating methoxy groups provides exquisite control over the material's fundamental electronic properties, most notably lowering the oxidation potential and tuning the optical band gap. As this guide has detailed, a synergistic approach combining theoretical calculations with robust experimental characterization via cyclic voltammetry and spectroelectrochemistry is essential for a complete understanding of these materials. This knowledge is not merely academic; it directly informs the rational design of next-generation polymers for advanced applications, ensuring that the full potential of these remarkable thiophene derivatives continues to be realized.

References

-

Scribd. (n.d.). Simple One Step Synthesis of 34 Dimethoxythiophene and Its Conversion. Retrieved from [Link]

-

Ho, P. K. H., et al. (2019). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry. Retrieved from [Link]

-

SciELO. (2007). Electrochemical and electrochromic properties of poly(4,4" dimethoxy 3'-methyl 2,2':5',2" terthiophene). Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Ho, P. K. H., et al. (2019). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry. (PMC link). Retrieved from [Link]

-

DiVA portal. (2011). Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT). Retrieved from [Link]

-

MDPI. (2012). Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene). Polymers. Retrieved from [Link]

-

ResearchGate. (2025). Revisiting the electropolymerization of 3,4-dimethoxythiophene in organic and micellar media. Retrieved from [Link]

-

McCullough, R. D., & Williams, S. P. (1993). Regioregular, Head-to-Tail Coupled Poly(3-alky1thiophene) and its Derivatives. Carnegie Mellon University. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Investigation of 3,4-ethylenedioxythiophene and 3,4-dimethoxythiophene as linkage units for multi-dimensional dimeric acceptors. Journal of Materials Chemistry C. Retrieved from [Link]

-

MDPI. (2024). DFT and EPR Study of Spin Excitations in Oxidized Thiophene-Based Conjugated Oligomers. Polymers. Retrieved from [Link]

-

ACS Publications. (1989). Reversible Reduction of Poly(3-methylthiophene). A Voltammetric and in Situ Conductivity Study in Acetonitrile and Liquid Ammonia. Chemistry of Materials. Retrieved from [Link]

-

ResearchGate. (2004). Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT). Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2013). Cyclic Voltammetry Study of Thiophene Polymerization. Asian Journal of Research in Chemistry. Retrieved from [Link]

-

ACS Publications. (2007). New, Highly Stable Electrochromic Polymers from 3,4-Ethylenedioxythiophene−Bis-Substituted Quinoxalines toward Green Polymeric Materials. Chemistry of Materials. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. Polymer Chemistry. Retrieved from [Link]

-

McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. Retrieved from [Link]

-

ResearchGate. (2004). Density-functional study of the evolution of the electronic structure of oligomers of thiophene: Towards a model Hamiltonian. Retrieved from [Link]

-

E3S Web of Conferences. (2018). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Retrieved from [Link]

-

MDPI. (2021). Ion Mobility in Thick and Thin Poly-3,4 Ethylenedioxythiophene Films—From EQCM to Actuation. Polymers. Retrieved from [Link]

-

Infortech Open. (2011). The electrochemical degradation of poly(3,4-ethylenedioxythiophene) films electrodeposited from aqueous solutions. Conducting Polymers. Retrieved from [Link]

-

ACS Publications. (2002). Electronic Structure of Thiophene Oligomer Dications: An Alternative Interpretation from the Spin-Unrestricted DFT Study. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Wiley Online Library. (2018). Transparent Wood Smart Windows: Polymer Electrochromic Devices Based on Poly(3,4‐Ethylenedioxythiophene). Advanced Functional Materials. Retrieved from [Link]

-

Materials Chemistry Horizons. (2023). Electroconductive polymers (ECPs) for biomedical applications: a review. Materials Chemistry Horizons. Retrieved from [Link]

-

Frontiers in Chemistry. (2021). Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization. Retrieved from [Link]

-

MDPI. (2021). Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization. (PMC link). Retrieved from [Link]

-

ACS Publications. (2024). Unveiling the Spectroscopic Signatures of Poly(3,4-ethylenedioxythiophene) by Controlling Polaron and Bipolaron Concentrations. The Journal of Physical Chemistry C. Retrieved from [Link]

-

MDPI. (2025). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Polymers. Retrieved from [Link]

-

ACS Publications. (2014). Poly(3,4-ethylenedioxyselenophene) and Its Derivatives: Novel Organic Electronic Materials. Accounts of Chemical Research. Retrieved from [Link]

-

Royal Society of Chemistry. (2006). 3,4-Ethylenedioxythiophene (EDOT) as a versatile building block for advanced functional π-conjugated systems. Journal of Materials Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2015). [PDF] Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. ajrconline.org [ajrconline.org]

- 7. ossila.com [ossila.com]

- 8. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 9. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 10. chem.cmu.edu [chem.cmu.edu]

- 11. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB02033B [pubs.rsc.org]

- 12. real.mtak.hu [real.mtak.hu]

- 13. scielo.br [scielo.br]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mch.du.ac.ir [mch.du.ac.ir]

- 17. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 18. semanticscholar.org [semanticscholar.org]

Technical Guide: Thiophene-2-Carbonitrile Derivatives in Medicinal Chemistry

[1]

Executive Summary

The thiophene-2-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile pharmacophore for oncology, infectious disease, and CNS therapeutics. Characterized by a bioisosteric relationship with phenyl and pyridine rings, the thiophene core offers unique electronic properties—specifically, high polarizability and the ability to act as a hydrogen bond acceptor via the sulfur atom.

The C-2 nitrile group functions as a critical metabolic handle and an electrophilic "warhead" precursor, enabling the synthesis of diverse heterocycles such as tetrazoles, amidines, and triazines. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, with a specific focus on kinase inhibition (EGFR/VEGFR) and antimicrobial resistance.

Chemical Synthesis: The Gewald Reaction

The cornerstone of accessing highly substituted 2-aminothiophene-3-carbonitrile derivatives is the Gewald Reaction . This multi-component condensation is preferred for its atom economy and ability to generate complex scaffolds in a single step.

Reaction Mechanism

The mechanism proceeds through a base-catalyzed Knoevenagel condensation followed by sulfurization and cyclization.

Step-by-Step Mechanism:

-

Knoevenagel Condensation: The active methylene of the

-cyanoester (e.g., malononitrile) is deprotonated by a base (morpholine/piperidine) and attacks the ketone/aldehyde carbonyl, eliminating water to form an -

Sulfurization: Elemental sulfur (

) is activated by the base (forming polysulfides) and attacks the alkylidene intermediate. -

Cyclization: An intramolecular nucleophilic attack by the sulfur anion onto the nitrile carbon closes the ring.

-

Tautomerization: The resulting imine tautomerizes to the stable aromatic 2-aminothiophene.

Visualization: Gewald Reaction Workflow

Figure 1: Step-wise workflow of the Gewald synthesis for 2-aminothiophene-3-carbonitrile derivatives.

Medicinal Chemistry & SAR

The biological activity of thiophene-2-carbonitriles is governed by strict Structure-Activity Relationships (SAR). The scaffold can be divided into three vectors for optimization.

Pharmacophore Analysis

| Position | Functional Group | Role in Ligand-Target Interaction |

| C-2 (Amino) | Primary H-Bond Donor. Critical for hinge binding in kinase pockets (e.g., EGFR Met793). Derivatization with bulky lipophilic groups often improves potency. | |

| C-3 (Cyano) | Electronic Modulator. Withdraws density from the ring. Can form H-bonds with Ser/Thr residues. Metabolic handle for conversion to tetrazoles (bioisostere of carboxylic acid). | |

| C-4 / C-5 | Aryl, Alkyl, Heteroaryl | Hydrophobic Clamp. These positions occupy the hydrophobic pockets (e.g., Gatekeeper region) of the target protein. Substitution at C-5 prevents metabolic S-oxidation. |

Visualization: SAR Map

Figure 2: Structure-Activity Relationship (SAR) map highlighting key vectors for optimization.

Therapeutic Applications

Oncology: EGFR & VEGFR Inhibition

Thiophene-2-carbonitrile derivatives act as ATP-competitive inhibitors. The 2-amino group typically mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

Mechanism: Dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

-

Potency: Optimized derivatives (e.g., bis-thiohydantoin fused thiophenes) exhibit

values in the nanomolar range ( -

Mutation Coverage: Certain derivatives show efficacy against the T790M resistance mutation by utilizing the hydrophobic pocket at C-4/C-5 to bypass steric hindrance.

Infectious Diseases: Antimicrobial Resistance

With the rise of multi-drug resistant (MDR) bacteria, this scaffold has shown promise against Gram-negative pathogens.

-

Target: Bacterial Histidine Kinases (TCS) and efflux pumps (e.g., NorA in S. aureus).

-

Efficacy: Compounds have demonstrated MIC values of

mg/L against colistin-resistant Acinetobacter baumannii and E. coli.[1] -

Synergy: These derivatives often act as adjuvants, restoring the sensitivity of bacteria to conventional antibiotics like ciprofloxacin.

Case Study: High-Potency EGFR Inhibitor (Compound 4c)

A recent study (Hassan et al., 2022) highlighted a series of bis-thiohydantoin substituted thiophenes.

-

Compound: 4c (R = allyl, n = 3 linker)

-

Activity:

nM -

Reference Drug: Erlotinib (

nM)[5] -

Cellular Potency:

µM against MCF-7 breast cancer cells. -

Insight: The allyl group at the thiohydantoin tail provided optimal hydrophobic filling of the kinase back-pocket, while the thiophene core anchored the molecule in the ATP binding site.

Metabolic Liabilities & Optimization

While potent, the thiophene ring is susceptible to metabolic activation by Cytochrome P450 enzymes.[6]

S-Oxidation

-

Problem: CYP450-mediated oxidation of the thiophene sulfur leads to the formation of a thiophene S-oxide. This intermediate is a highly reactive Michael acceptor that can covalently bind to hepatic proteins (e.g., glutathione), leading to hepatotoxicity.

-

Solution: Blocking the C-5 position with a metabolic "hard" group (e.g., Chlorine, Methyl, or Trifluoromethyl) prevents S-oxidation. Alternatively, fusing the thiophene to a cycloalkyl ring (as in tetrahydrobenzo[b]thiophene) increases stability.

Nitrile Hydrolysis

-

Problem: The C-3 nitrile can be hydrolyzed in vivo to the primary amide or carboxylic acid, significantly altering polarity and potency.

-

Solution: Steric shielding of the nitrile or bioisosteric replacement with a trifluoromethyl group if H-bonding is not required.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[8]

Objective: Synthesize the core scaffold using a standard Gewald reaction protocol. This protocol is self-validating via the formation of a solid precipitate and distinct melting point.

Reagents:

-

Cyclohexanone (

mmol, -

Malononitrile (

mmol, -

Elemental Sulfur (

mmol, -

Morpholine (

mmol, -

Ethanol (

mL)

Procedure:

-

Mixing: In a 50 mL round-bottom flask, dissolve cyclohexanone and malononitrile in ethanol (

mL). -

Activation: Add elemental sulfur to the solution.

-

Catalysis: Add morpholine dropwise over 5 minutes while stirring. Note: The reaction is exothermic; a slight temperature rise indicates initiation.

-

Reflux: Heat the mixture to reflux (

C) for 3–5 hours. Monitor progress by TLC (Eluent: 20% Ethyl Acetate in Hexane). -

Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (

g) with vigorous stirring. -

Isolation: A solid precipitate will form. Filter the solid under vacuum and wash with cold water (

mL) to remove residual morpholine and unreacted nitrile. -

Purification: Recrystallize from hot ethanol to yield off-white to yellow crystals.

Validation Criteria:

-

Yield: Expected 70–85%.

-

Melting Point:

C. -

IR Spectrum: Sharp peaks at

cm

References

-

Gewald Reaction Mechanism & Review: Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[7] Link

-

EGFR Inhibition (Compound 4c): Hassan, A. A., et al. (2022).[5] Synthesis of bis-thiohydantoin derivatives as antiproliferative agents targeting EGFR inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Antimicrobial Activity: Miro-Canturri, A., et al. (2021). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology. Link

-

Metabolic Stability: Dansette, P. M., et al. (2005). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. Chemical Research in Toxicology. Link

-

General Medicinal Chemistry: BenchChem Technical Guides. Applications of Tetrahydrothiophene-2-carbonitrile in Medicinal Chemistry. Link

Sources

- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. helda.helsinki.fi [helda.helsinki.fi]

- 6. Clopidogrel - Wikipedia [en.wikipedia.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

3,4-Dimethoxythiophene-2-carbonitrile as a PEDOT precursor intermediate

An In-Depth Technical Guide to 3,4-Dimethoxythiophene as a Key Intermediate for the Synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT)

Introduction: The Significance of PEDOT and Its Precursors

Poly(3,4-ethylenedioxythiophene) (PEDOT) stands as one of the most successful and widely utilized conducting polymers, celebrated for its unique combination of high electrical conductivity, optical transparency in its conducting state, and excellent environmental stability.[1][2][3][4] These properties have made it an indispensable material in a vast array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics, antistatic coatings, and bioelectronics.[2][3][5] The performance and quality of the final PEDOT polymer are intrinsically linked to the purity and synthetic route of its monomer, 3,4-ethylenedioxythiophene (EDOT).[6] This guide focuses on a critical intermediate in the synthesis of EDOT: 3,4-Dimethoxythiophene. By understanding the synthesis and conversion of this precursor, researchers can gain deeper control over the production of high-quality EDOT and, subsequently, high-performance PEDOT.

This document will provide a detailed exploration of the synthesis of 3,4-Dimethoxythiophene, its conversion to the EDOT monomer, and the subsequent polymerization into PEDOT, offering field-proven insights and step-by-step methodologies for researchers and drug development professionals.

Part 1: Synthesis of the Core Intermediate: 3,4-Dimethoxythiophene

The synthesis of 3,4-Dimethoxythiophene is a pivotal first stage. Two primary, effective routes are highlighted in the literature: a classical approach starting from 3,4-dibromothiophene and a more modern, one-step ring-closure reaction.

Method A: Synthesis from 3,4-Dibromothiophene

This established method involves a nucleophilic substitution reaction where the bromine atoms on the thiophene ring are replaced by methoxy groups. The use of a copper catalyst is crucial for facilitating this transformation.

Reaction Scheme:

Caption: Synthesis of 3,4-Dimethoxythiophene from 3,4-Dibromothiophene.

Detailed Experimental Protocol: [7]

-

Inert Atmosphere Setup: To a 100 mL four-necked flask, add 21 g of sodium methoxide and 72 g of methanol under an argon atmosphere. Stir the mixture until the sodium methoxide is completely dissolved.

-

Expertise & Experience: The use of an inert atmosphere (argon) is critical to prevent side reactions with atmospheric oxygen and moisture, which can deactivate the catalyst and react with the strong base.

-

-

Catalyst Addition: Add 0.83 g of cuprous bromide (CuBr) to the solution.

-

Causality: Copper(I) bromide acts as a catalyst to facilitate the nucleophilic substitution of the bromine atoms by the methoxide ions.

-

-

Substrate Addition: Slowly add 15 g of 3,4-dibromothiophene dropwise. The reaction solution will typically change color from colorless to black.

-

Solvent Removal and Reflux: After the addition is complete, remove approximately 50 g of methanol by distillation. This increases the concentration of the reactants and raises the boiling point. Heat the reaction mixture to 97°C and maintain a reflux for approximately 5 hours.

-

Trustworthiness: The progress of the reaction should be monitored by gas chromatography (GC) to ensure the complete consumption of 3,4-dibromothiophene and the intermediate, 3-bromo-4-methoxythiophene.

-

-

Work-up and Purification: After the reaction is complete, cool the mixture and add water. Filter the mixture and extract the crude product with toluene. Wash the toluene layer with water and dry it over magnesium sulfate.

-

Isolation: Remove the magnesium sulfate by filtration, concentrate the toluene layer using a rotary evaporator, and purify the final product by vacuum distillation to yield 3,4-dimethoxythiophene.

Quantitative Data Summary:

| Reactant/Product | Amount | Molar Mass ( g/mol ) | Moles | Yield | Purity (GC) |

| 3,4-Dibromothiophene | 15 g | 241.93 | 0.062 | - | - |

| Sodium Methoxide | 21 g | 54.02 | 0.389 | - | - |

| 3,4-Dimethoxythiophene | 7.28 g | 144.18 | 0.050 | 81.5% | 98.01% |

Method B: One-Step Ring Closure Synthesis

A more modern and efficient approach involves a ring closure reaction between 2,3-dimethoxy-1,3-butadiene and sulfur dichloride.[8][9][10] This method is advantageous as it starts from readily available and less expensive bulk chemicals.[8][9][10]

Reaction Scheme:

Caption: One-step synthesis via ring closure.

-

Expertise & Experience: This method avoids the use of brominated thiophenes and high-temperature reactions, making it potentially more suitable for industrial-scale production.[8]

Part 2: Conversion of 3,4-Dimethoxythiophene to EDOT

The next crucial step is the conversion of 3,4-Dimethoxythiophene to 3,4-ethylenedioxythiophene (EDOT), the direct monomer for PEDOT. This is achieved through a trans-etherification reaction with ethylene glycol, typically catalyzed by an acid like p-toluenesulfonic acid (p-TsOH).[8][9]

Reaction Workflow:

Caption: Workflow for the trans-etherification of 3,4-Dimethoxythiophene to EDOT.

Detailed Experimental Protocol: [8]

-

Setup: In a suitable reaction vessel, dissolve 3,4-Dimethoxythiophene in toluene.

-

Reagent Addition: Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored using standard chromatographic techniques.

-

Purification: Upon completion, the crude product is purified by either column chromatography or vacuum distillation to yield pure EDOT.

-

Trustworthiness: This straightforward conversion has been shown to produce EDOT in good yields (around 65%).[8]

-

Part 3: Polymerization of EDOT to PEDOT

With pure EDOT monomer in hand, the final step is polymerization to form PEDOT. The two most common methods are oxidative chemical polymerization and electrochemical polymerization.[4][5][6] The choice of method significantly impacts the properties of the final polymer.[6]

Method A: Oxidative Chemical Polymerization

This is the most common method for large-scale production of processable PEDOT, often in the form of PEDOT:PSS dispersions.[3][6] The process involves the oxidation of the EDOT monomer, leading to the formation of radical cations that subsequently polymerize.[3][6]

Polymerization Mechanism Overview:

Caption: Key steps in the oxidative chemical polymerization of EDOT.

-

Key Components:

-

Monomer: 3,4-ethylenedioxythiophene (EDOT).

-

Oxidant: Commonly used oxidants include iron(III) salts (e.g., FeCl₃, iron(III) sulfonates) or persulfates.[1][4] The ratio of oxidant to monomer is a critical parameter that affects the polymerization degree, doping level, and morphology of the resulting PEDOT.[1]

-

Counterion/Template: Polystyrene sulfonate (PSS) is frequently used. It acts as a charge-balancing counterion and a template for the polymerization, helping to create a stable aqueous dispersion (PEDOT:PSS).[3][6]

-

Method B: Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a thin film of PEDOT onto a conductive substrate (the working electrode).[6][11]

-

Process:

-

A three-electrode electrochemical cell is used, containing an electrolyte solution with the EDOT monomer.

-

A potential is applied, causing the oxidation of EDOT monomers at the surface of the working electrode.[6]

-

This forms radical cations which polymerize on the electrode surface, growing a thin, conductive PEDOT film.[6][11]

-

Anions from the electrolyte are incorporated into the film as dopants to stabilize the positive charges on the polymer backbone.[6]

-

Comparison of Polymerization Methods: [6]

| Feature | Oxidative Chemical Polymerization | Electrochemical Polymerization |

| Scale | Suitable for large-scale synthesis | Typically for smaller scale, thin-film deposition |

| Product Form | Solution/dispersion (e.g., PEDOT:PSS) | Thin film coated on a substrate |

| Process Control | Controlled by reactant ratios, temperature | Controlled by applied potential/current, electrolyte |

| Applications | Printable electronics, bulk materials | Electrodes, sensors, electrochromic devices |

Conclusion

3,4-Dimethoxythiophene is a versatile and valuable intermediate in the production of high-purity EDOT, the essential monomer for the conducting polymer PEDOT. By mastering the synthesis of this precursor, either through traditional routes from dibromothiophene or via modern one-step ring-closure methods, researchers can ensure a reliable supply of high-quality monomer. The subsequent trans-etherification to EDOT and controlled polymerization—whether chemical or electrochemical—allows for the creation of PEDOT with tailored properties for advanced applications in electronics, energy storage, and biomedical devices. This guide provides the fundamental protocols and scientific rationale to empower researchers in the synthesis and application of this remarkable material.

References

- CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene - Google Patents. (n.d.).

- von Kieseritzky, F., Allared, F., Dahlstedt, E., & Hellberg, J. (2004). Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT). Tetrahedron Letters, 45(31), 5971-5972.

-

Simple One Step Synthesis of 34 Dimethoxythiophene and Its Conversion | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]

-

Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT) - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

The structure and properties of PEDOT synthesized by template-free solution method - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Polymerization of the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT) around living neural cells - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis and properties of PEDOT derivatives bearing an oligosiloxane moiety at the sidechain with a remarkably high electric - ChemRxiv. (n.d.). Retrieved February 15, 2026, from [Link]

-

Poly(3,4-ethylenedioxythiophene) - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - MDPI. (2017). Retrieved February 15, 2026, from [Link]

-

Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - Frontiers. (2021). Retrieved February 15, 2026, from [Link]

-

Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives - UDSpace - University of Delaware. (n.d.). Retrieved February 15, 2026, from [Link]

-

Investigation of 3,4-ethylenedioxythiophene and 3,4-dimethoxythiophene as linkage units for multi-dimensional dimeric acceptors. (2025). Retrieved February 15, 2026, from [Link]

-

Revisiting the electropolymerization of 3,4-dimethoxythiophene in organic and micellar media | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

3,4-Dimethoxythiophene | C6H8O2S | CID 3613501 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. The structure and properties of PEDOT synthesized by template-free solution method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Poly(3,4-ethylenedioxythiophene) - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]

- 5. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics | MDPI [mdpi.com]

- 6. ossila.com [ossila.com]

- 7. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Polymerization of the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT) around living neural cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Synthesizing High-Purity 3,4-Dimethoxythiophene-2-carbonitrile for Research and Development

Executive Summary

Part 1: Strategic Sourcing of the Key Precursor: High-Purity 3,4-Dimethoxythiophene

The successful synthesis of the target nitrile is critically dependent on the quality of the starting material, 3,4-dimethoxythiophene (CAS Number: 51792-34-8). This electron-rich thiophene derivative is a stable, light yellow to yellow liquid and serves as the foundational building block for our proposed synthetic route.[1]

Commercial Availability and Supplier Evaluation

3,4-Dimethoxythiophene is available from a range of chemical suppliers, with purities typically advertised between 97% and ≥99%. Below is a comparative table of prominent suppliers.

| Supplier | Advertised Purity | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Sigma-Aldrich | 97% | 51792-34-8 | C₆H₈O₂S | 144.19 | A well-documented supplier with readily available safety data and certificates of analysis.[2] |

| Chem-Impex | ≥ 99% (GC) | 51792-34-8 | C₆H₈O₂S | 144.19 | Offers a higher purity grade, which is preferable for minimizing side reactions in the subsequent synthesis.[1] |

| Thermo Scientific | 98% | 51792-34-8 | C₆H₈O₂S | 144.19 | A reliable supplier for research-grade chemicals.[3] |

| TCI America | >98.0% (GC) | 51792-34-8 | C₆H₈O₂S | 144.19 | Provides detailed specifications and is a common choice for academic and industrial labs.[4] |

| Oakwood Chemical | Not specified | 51792-34-8 | C₆H₈O₂S | 144.19 | A supplier of a wide range of specialty chemicals.[5] |

| BLD Pharm | Not specified | 51792-34-8 | C₆H₈O₂S | 144.19 | Offers various pack sizes.[6] |

Expert Insight on Supplier Selection: For a multi-step synthesis, starting with the highest purity precursor is a critical risk-mitigation strategy. While a 97% pure starting material may seem adequate, the unknown 3% impurities can potentially interfere with the sensitive Vilsmeier-Haack reaction, leading to lower yields and complex purification challenges. Therefore, it is strongly recommended to source a grade of ≥99% purity, as offered by suppliers like Chem-Impex. Always request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and identify any potential contaminants.

Incoming Quality Control: A Self-Validating System

Upon receipt of 3,4-dimethoxythiophene, it is prudent to perform in-house quality control to verify its identity and purity, even when a CoA is provided. This ensures the integrity of your synthetic process.

Recommended QC Protocol:

-

Identity Verification (FT-IR): Acquire a Fourier-transform infrared spectrum and compare it against a reference spectrum to confirm the functional groups and overall structure.

-

Purity Assessment (GC-MS): Gas chromatography-mass spectrometry is the ideal method to confirm the purity stated on the CoA and to identify any volatile impurities.

-

Proton NMR (¹H NMR): Nuclear magnetic resonance spectroscopy will confirm the chemical structure and can be used for quantitative analysis (qNMR) if an internal standard is used.

Part 2: Synthesis of High-Purity 3,4-Dimethoxythiophene-2-carbonitrile

With a verified high-purity source of 3,4-dimethoxythiophene, we can proceed with a reliable and scalable two-step synthesis to obtain the desired 2-carbonitrile derivative. The chosen strategy involves an initial formylation at the electron-rich 2-position via the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the nitrile.

Synthetic Workflow Overview

Caption: Workflow for sourcing and synthesizing 3,4-dimethoxythiophene-2-carbonitrile.

Step 1: Vilsmeier-Haack Formylation of 3,4-Dimethoxythiophene

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][6] The Vilsmeier reagent, a chloroiminium ion, is prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

-

Substrate Addition: Dissolve high-purity 3,4-dimethoxythiophene (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to a pH of 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 3M NaOH).

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3,4-dimethoxythiophene-2-carbaldehyde can be purified by column chromatography on silica gel.

Step 2: Conversion of Aldehyde to Nitrile

A standard and reliable method for converting an aldehyde to a nitrile is through the formation of an aldoxime, followed by dehydration.

Experimental Protocol:

-

Oxime Formation: Dissolve the purified 3,4-dimethoxythiophene-2-carbaldehyde (1 equivalent) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (1.5 equivalents) and stir the mixture at room temperature or gentle heat (50 °C) until the reaction is complete (monitor by TLC).

-

Isolation of Oxime (Optional but Recommended): Remove the solvent under reduced pressure. Add water to the residue and extract the oxime into ethyl acetate. Wash the organic layer with dilute HCl to remove pyridine, then with water and brine. Dry over Na₂SO₄ and concentrate to obtain the crude oxime.

-

Dehydration to Nitrile: In a flask, dissolve the crude oxime in a dehydrating agent such as acetic anhydride and heat to reflux for 1-2 hours. Alternatively, other dehydrating systems like thionyl chloride or phosphorus pentoxide can be used under appropriate conditions.

-

Workup and Purification: Cool the reaction mixture and carefully pour it into ice water. Extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. The final product, 3,4-dimethoxythiophene-2-carbonitrile, can be purified by column chromatography or recrystallization to achieve high purity.

Final Product Characterization

The identity and purity of the synthesized 3,4-dimethoxythiophene-2-carbonitrile should be confirmed using the following analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and positional isomerism.

-

FT-IR: To verify the presence of the nitrile group (a sharp peak around 2220-2240 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight.

-

HPLC or GC: To determine the final purity.

Conclusion

While 3,4-dimethoxythiophene-2-carbonitrile is not a commercially cataloged chemical, this guide provides a robust and reliable pathway for its production in a laboratory setting. By carefully sourcing high-purity 3,4-dimethoxythiophene and following the detailed two-step synthetic protocol, research and development teams can ensure a consistent supply of this valuable building block for their projects. The principles of rigorous quality control for both the starting material and the final product are essential for the successful implementation of this workflow and for generating reproducible results in subsequent applications.

References

-

Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

-

von Kieseritzky, F., et al. (2004). Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT). Tetrahedron Letters, 45(32), 6049-6050. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 15, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 3,4-Dimethoxythiophene. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Aminomethyl)-3,4-dimethoxythiophene

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-(Aminomethyl)-3,4-dimethoxythiophene

2-(Aminomethyl)-3,4-dimethoxythiophene is a valuable building block in medicinal chemistry and materials science. The thiophene core is a well-established pharmacophore, and the presence of a primary amine and two methoxy groups offers multiple points for further functionalization.[1] This trifunctional scaffold is of significant interest for the development of novel therapeutic agents, particularly in the realm of neuroscience and oncology, as well as for the synthesis of advanced organic electronic materials. The efficient and selective synthesis of this amine from its corresponding nitrile precursor is a critical step in unlocking its full potential.

This document provides a comprehensive guide to the reduction of 3,4-dimethoxythiophene-2-carbonitrile to 2-(aminomethyl)-3,4-dimethoxythiophene. We will explore various reduction methodologies, delve into the mechanistic underpinnings of each, and provide detailed, field-proven protocols. The aim is to equip researchers with the knowledge to select the most appropriate method for their specific needs, troubleshoot potential challenges, and ensure the safe and efficient synthesis of this important molecule.

Methodology Selection: A Comparative Analysis of Reduction Strategies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, the presence of the electron-rich, sulfur-containing thiophene ring in 3,4-dimethoxythiophene-2-carbonitrile necessitates careful consideration of the reduction method to avoid undesirable side reactions, primarily desulfurization.[2] We will discuss three primary strategies: chemical reduction with metal hydrides, and catalytic hydrogenation.

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[3]

Mechanistic Insight: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice, first forming an imine intermediate which is then further reduced to the primary amine.[3]

Advantages:

-

High Reactivity: LiAlH₄ is a potent reducing agent, often leading to complete conversion of the nitrile.

-

Broad Applicability: It is effective for a wide range of nitriles.

Challenges and Mitigation:

-

High Reactivity and Safety: LiAlH₄ reacts violently with protic solvents, including water and alcohols. Therefore, all reactions must be conducted under strictly anhydrous conditions. It is also pyrophoric in air when dry.[2]

-

Work-up Procedure: The quenching of excess LiAlH₄ and the subsequent work-up to isolate the amine product can be challenging and requires careful execution to avoid the formation of gelatinous aluminum salts.

Chemical Reduction with Borane Reagents (BH₃ complexes)

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), offer a milder alternative to LiAlH₄ for nitrile reduction.

Mechanistic Insight: Borane, a Lewis acid, coordinates to the nitrogen atom of the nitrile, activating it towards reduction. Hydride transfer then occurs, leading to the formation of an N-borylimine intermediate, which is further reduced to a borazine derivative. Hydrolysis of this intermediate liberates the primary amine.

Advantages:

-

Milder Reaction Conditions: Borane reductions are generally less exothermic and easier to handle than LiAlH₄ reductions.

-

Chemoselectivity: Boranes can sometimes offer better chemoselectivity in the presence of other reducible functional groups compared to LiAlH₄.

Challenges and Mitigation:

-

Stability of Reagents: BH₃·THF can degrade over time, so it is crucial to use a fresh or properly stored solution. BH₃·SMe₂ is more stable but has a noxious odor.[4]

-

Work-up: The work-up typically involves an acidic quench to hydrolyze the boron-amine complexes, followed by basification to isolate the free amine.

Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an atom-economical and often cleaner method for nitrile reduction. Raney® Nickel is a commonly used catalyst for this transformation.[5][6]

Mechanistic Insight: The reaction occurs on the surface of the catalyst. Hydrogen gas is adsorbed onto the nickel surface, and the nitrile also coordinates to the metal. The stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond leads to the formation of the primary amine.[7]

Advantages:

-

Atom Economy: This method is highly efficient in terms of atom utilization.

-

Scalability: Catalytic hydrogenations are often readily scalable for industrial applications.

Challenges and Mitigation:

-

Desulfurization: The primary concern with using Raney® Nickel for the reduction of thiophene derivatives is the potential for desulfurization, where the thiophene ring is cleaved.[2] This is more likely to occur under harsh conditions (high temperature, high pressure, and prolonged reaction times). The electron-donating methoxy groups on the thiophene ring in the target substrate may increase its susceptibility to this side reaction. Milder conditions and careful monitoring are crucial.

-

Catalyst Handling: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[5][8]

-

Formation of Secondary and Tertiary Amines: The intermediate imine can react with the product primary amine to form secondary and eventually tertiary amines. This can often be suppressed by the addition of ammonia to the reaction mixture.[4]

Experimental Protocols

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle all reagents and solvents with care, consulting the Safety Data Sheet (SDS) for each chemical before use.

-

Lithium aluminum hydride and Raney® Nickel are pyrophoric and must be handled with extreme caution under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Reduction of 3,4-Dimethoxythiophene-2-carbonitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol is recommended for small-scale synthesis where high reactivity is desired and stringent anhydrous conditions can be maintained.

Materials:

-

3,4-Dimethoxythiophene-2-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (nitrogen or argon)

-

Ice bath

Workflow Diagram:

Caption: Workflow for LiAlH₄ reduction.

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 mL per gram of LiAlH₄). Cool the suspension to 0°C using an ice bath.

-

Addition of Nitrile: Dissolve 3,4-dimethoxythiophene-2-carbonitrile (1 equivalent) in anhydrous THF (5 mL per gram of nitrile) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0°C with an ice bath. CAUTION: The following steps are highly exothermic and generate hydrogen gas. Slowly and carefully add the following reagents dropwise in sequence:

-

'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Work-up: A granular precipitate should form. Stir the mixture at room temperature for 30 minutes.

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Purification: Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amine. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of 3,4-Dimethoxythiophene-2-carbonitrile with Raney® Nickel

This protocol is suitable for larger-scale synthesis and offers a more environmentally friendly approach, but requires careful control to prevent desulfurization.

Materials:

-

3,4-Dimethoxythiophene-2-carbonitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol or Methanol

-

Ammonia solution (e.g., 7N in methanol)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar

-

Celite®

Workflow Diagram:

Caption: Workflow for Raney® Nickel hydrogenation.

Procedure:

-

Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney® Nickel slurry (approximately 10-20% by weight of the nitrile) with deionized water and then with the reaction solvent (ethanol or methanol) to remove any residual alkali.

-

Reaction Setup: To the vessel containing the washed catalyst, add a solution of 3,4-dimethoxythiophene-2-carbonitrile in ethanol or methanol. Add a solution of ammonia in methanol (to suppress secondary amine formation).

-

Hydrogenation: Seal the hydrogenation apparatus and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 40-60°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by the uptake of hydrogen and by TLC or GC analysis of aliquots.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the apparatus with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CAUTION: The filter cake is pyrophoric and should not be allowed to dry. Quench it immediately with plenty of water.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine. Further purification can be achieved by vacuum distillation or column chromatography.

Data Summary and Comparison

| Parameter | LiAlH₄ Reduction | Borane Reduction | Raney® Nickel Hydrogenation |

| Reagent | Lithium Aluminum Hydride | BH₃·THF or BH₃·SMe₂ | H₂ gas, Raney® Nickel |

| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF | Ethanol, Methanol |

| Temperature | 0°C to reflux | 0°C to reflux | 40-60°C (moderate) |

| Pressure | Atmospheric | Atmospheric | 50-100 psi (elevated) |

| Key Advantage | High reactivity | Milder conditions | Atom economical, scalable |

| Primary Challenge | Safety, work-up | Reagent stability, work-up | Desulfurization, catalyst handling |

| Typical Yield | Good to excellent | Good | Good to excellent (if optimized) |

| Selectivity | Low | Moderate | Moderate to high (with additives) |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete reaction | - Insufficient reducing agent- Deactivated catalyst (Raney® Ni)- Low reaction temperature or time | - Use a larger excess of the reducing agent.- Use freshly prepared or properly stored catalyst.- Increase reaction temperature or prolong the reaction time, monitoring carefully for side products. |

| Formation of secondary/tertiary amines (in hydrogenation) | Reaction of the imine intermediate with the product amine. | Add ammonia or an ammonium salt to the reaction mixture to compete for the imine intermediate. |

| Desulfurization (with Raney® Nickel) | - High temperature- High hydrogen pressure- Prolonged reaction time- Highly active catalyst | - Use milder conditions (lower temperature and pressure).- Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Consider using a less active grade of Raney® Nickel or a different catalyst (e.g., cobalt-based). |

| Difficult work-up (LiAlH₄) | Formation of gelatinous aluminum salts. | Follow the Fieser work-up procedure precisely. Ensure vigorous stirring during quenching. |

| Low isolated yield | - Product volatility- Inefficient extraction- Adsorption on silica gel during chromatography | - Use a cold trap during solvent evaporation.- Perform multiple extractions with a suitable solvent.- Deactivate the silica gel with triethylamine before column chromatography. |

Conclusion

The reduction of 3,4-dimethoxythiophene-2-carbonitrile to 2-(aminomethyl)-3,4-dimethoxythiophene can be successfully achieved through several methods. The choice of methodology depends on the scale of the reaction, the available equipment, and the desired level of chemoselectivity. For small-scale, rapid synthesis, LiAlH₄ is a viable but hazardous option. Borane reagents offer a milder alternative. For larger-scale and more sustainable synthesis, catalytic hydrogenation with Raney® Nickel is attractive, provided that the conditions are carefully optimized to prevent desulfurization. By understanding the underlying principles and following the detailed protocols and troubleshooting guide provided, researchers can confidently and efficiently synthesize this valuable chemical building block.

References

-

Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. [Online] Available at: [Link]

-

Catalytic Reduction of Nitriles. (n.d.). Science of Synthesis. [Online] Available at: [Link]

- Catalytic hydrogenation of nitriles. (2015). Google Patents.

-

Vander Griend, D. A. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Online] Available at: [Link]

- Viscomi, M. C., et al. (2006). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Letters in Organic Chemistry, 3(6), 446-448.

- Kao, G. N., Tilak, B. D., & Venkataraman, K. (1950). Raney nickel reductions. Part II. Thioindigo, 6: 6'-Diethoxythioindigo and Thioindoxyl. Proceedings of the Indian Academy of Sciences - Section A, 32(5), 342-349.

- Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 243-253.

-

Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Online] Available at: [Link]